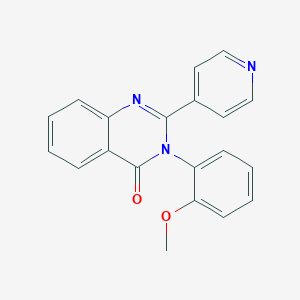![molecular formula C12H22OSi B14640044 Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- CAS No. 54781-28-1](/img/structure/B14640044.png)
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is an organosilicon compound with the molecular formula C12H22OSi This compound features a silane group bonded to a trimethyl-substituted cyclohexadienyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable cyclohexadienol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, facilitating the formation of stable complexes. The trimethyl-substituted cyclohexadienyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(3,5-xylyloxy)-: Similar structure but with a different aromatic group.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Contains a propynyl group instead of a cyclohexadienyl group.
Uniqueness
Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to its specific combination of a silane group and a trimethyl-substituted cyclohexadienyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
54781-28-1 |
|---|---|
Formule moléculaire |
C12H22OSi |
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
trimethyl-(3,3,5-trimethylcyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7,9H,8H2,1-6H3 |
Clé InChI |
RNSJHLAKLJKNSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
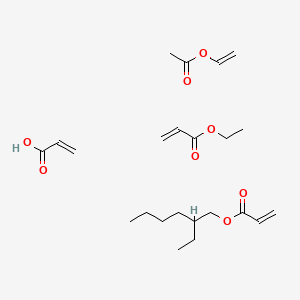

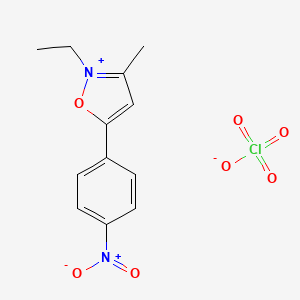
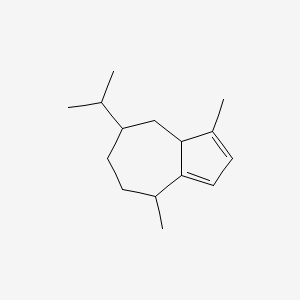
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
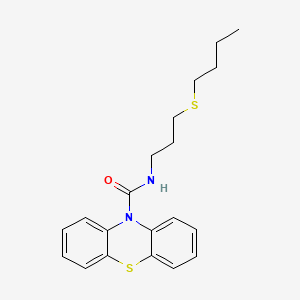
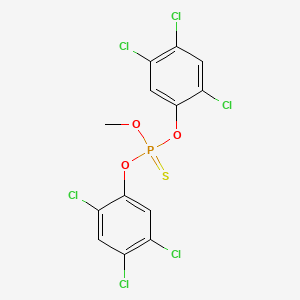
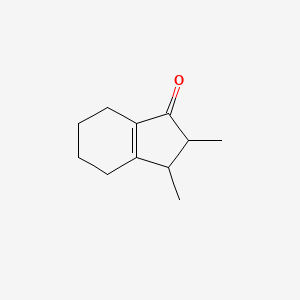
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
